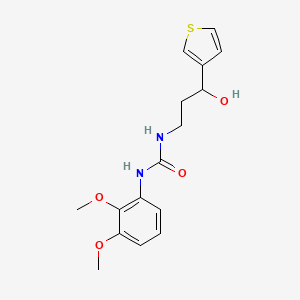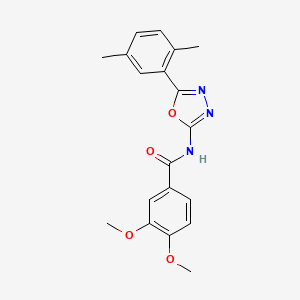
1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for investigating various biological processes.
Scientific Research Applications
Acetylcholinesterase Inhibition : A series of compounds including 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which share structural similarities with the target compound, were synthesized and evaluated for their antiacetylcholinesterase activity. These compounds were designed to optimize the spacer length and test for greater conformational flexibility, indicating potential applications in neurological research, particularly in the context of Alzheimer's disease or other neurodegenerative conditions where acetylcholinesterase inhibition is a therapeutic target (Vidaluc et al., 1995).
Anticonvulsant Activity : Another study synthesized derivatives of 1-(4-substitutedphenyl)-3-(4-(4,6-dimethyl-6H-1,3-thiazin-2-yl)phenylsulfon-yl)urea/thiourea and screened them for anticonvulsant activity. The results showed significant effectiveness in certain compounds, suggesting the potential use of structurally related compounds in the treatment of convulsive disorders (Thakur et al., 2017).
Hydrogen Bonding and Structural Analysis : The structural properties of substituted ureas, including their hydrogen bonding characteristics, have been extensively studied. This research is crucial for understanding the molecular interactions and stability of such compounds, which is essential for their potential applications in various fields like material science and pharmaceuticals (Kołodziejski et al., 1993).
Corrosion Inhibition : Urea derivatives have been evaluated for their corrosion inhibition performance, particularly in protecting mild steel in acidic environments. This suggests possible applications in industrial settings for the protection and maintenance of metal structures (Mistry et al., 2011).
Neurotransmitter Biosynthesis : The stability of urea derivatives in different conditions has been compared to understand their role in neurotransmitter biosynthesis. This is particularly relevant in understanding the enzymatic mechanisms involved in the production of neurotransmitters and their regulation (Kleppe & Haavik, 2004).
Antibacterial and Anti-HIV Studies : Certain urea derivatives have been tested for their antibacterial and anti-HIV activities. This highlights the potential of structurally related compounds in developing new therapeutics for infectious diseases (Patel et al., 2007).
properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(3-hydroxy-3-thiophen-3-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-21-14-5-3-4-12(15(14)22-2)18-16(20)17-8-6-13(19)11-7-9-23-10-11/h3-5,7,9-10,13,19H,6,8H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQUOSPEWQRKHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorobenzyl)propane-1-sulfonamide](/img/structure/B2939555.png)


![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide](/img/structure/B2939561.png)



![N,N'-[1,2-phenylenebis(oxyethane-2,1-diyl)]diacetamide](/img/structure/B2939567.png)
![3-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2939568.png)

![(4-Propylphenyl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2939573.png)
![2-Ethylsulfanyl-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2939575.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dibromophenyl)amino]acetamide](/img/structure/B2939576.png)
